REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:28]=[CH:27][C:10]([C:11]([C:13](=[CH:19][NH:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:14](OCC)=[O:15])=[O:12])=[C:9](F)[CH:8]=2)=[CH:3][CH:2]=1.[H-].[Na+].[NH3:32]>O1CCOCC1>[C:21]1([N:20]2[C:27]3[C:10](=[CH:9][CH:8]=[C:7]([C:4]4[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=4)[CH:28]=3)[C:11](=[O:12])[C:13]([C:14]([NH2:32])=[O:15])=[CH:19]2)[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:1.2|
|
Name
|
quinolones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 2-[4-(4-pyridyl)-2-fluoro-benzoyl]-3-phenylamino-propenoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C1=CC(=C(C(=O)C(C(=O)OCC)=CNC2=CC=CC=C2)C=C1)F
|
Name
|
Formula 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C1=CC(=C(C(=O)C(C(=O)OCC)=CNC2=CC=CC=C2)C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C=C(C(C2=CC=C(C=C12)C1=CC=NC=C1)=O)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |